molecular formula C19H22N2O3 B5030028 N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide

N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide

Cat. No.: B5030028
M. Wt: 326.4 g/mol
InChI Key: SRWXATIXLHXWLE-UHFFFAOYSA-N
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Description

N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide is an organic compound with the molecular formula C19H22N2O3 It is known for its unique chemical structure, which includes a phenoxyacetyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide typically involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2,3-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3-aminophenylpropanamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyacetyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, differentiating it from other similar compounds .

Properties

IUPAC Name

N-[3-[[2-(2,3-dimethylphenoxy)acetyl]amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-4-18(22)20-15-8-6-9-16(11-15)21-19(23)12-24-17-10-5-7-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWXATIXLHXWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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